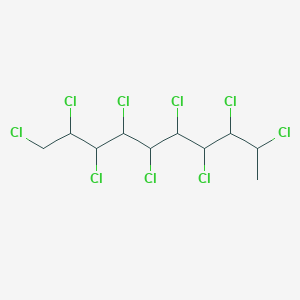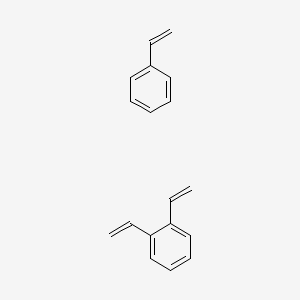
Benzene, diethenyl-, polymer with ethenylbenzene, brominated
Übersicht
Beschreibung
“Benzene, diethenyl-, polymer with ethenylbenzene” is a type of styrene resin . It appears as a solid at ambient temperatures . The specific compound you’re asking about, “Benzene, diethenyl-, polymer with ethenylbenzene, brominated”, could not be found in the sources I have access to.
Molecular Structure Analysis
The molecular structure of “Benzene, diethenyl-, polymer with ethenylbenzene” is complex due to its polymeric nature . The exact structure would depend on the specifics of the polymerization process.Physical And Chemical Properties Analysis
“Benzene, diethenyl-, polymer with ethenylbenzene” is a solid at ambient temperatures . It is insoluble in cold water . The ignition temperature is greater than 250°C .Safety and Hazards
“Benzene, diethenyl-, polymer with ethenylbenzene” is stable under normal conditions of use . Contact with strong oxidizing agents should be avoided . Heating to decomposition may release carbon monoxide, carbon dioxide, and metal oxides . It’s recommended to avoid heat, open flames, and other potential sources of ignition .
Eigenschaften
IUPAC Name |
1,2-bis(ethenyl)benzene;styrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRJZRDFSQHIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divinylbenzene-styrene | |
CAS RN |
87924-01-4 | |
| Record name | Benzene, diethenyl-, polymer with ethenylbenzene, brominated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Methylenebis(methylimino)]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one]](/img/structure/B3344589.png)
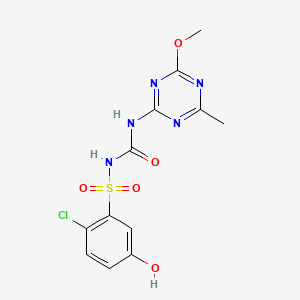
![Glycine, N-(carboxymethyl)-N-[2-(2,6-dioxo-4-morpholinyl)ethyl]-](/img/structure/B3344602.png)
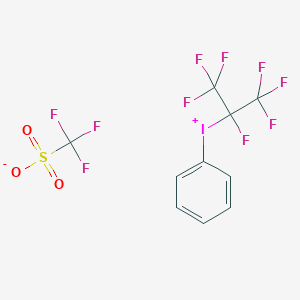
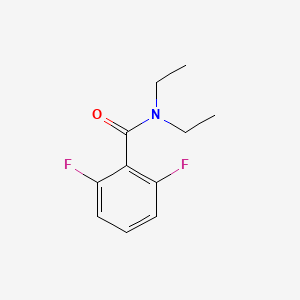
![2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene](/img/structure/B3344621.png)


![Methyl 1-chloronaphtho[2,1-B]thiophene-2-carboxylate](/img/structure/B3344651.png)
![2-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B3344658.png)



